N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

Description

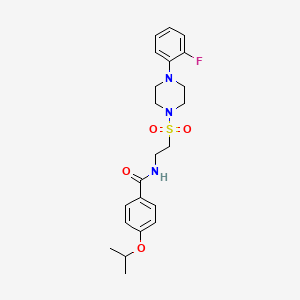

This compound features a piperazine core substituted with a 2-fluorophenyl group, linked via a sulfonyl-ethyl chain to a 4-isopropoxybenzamide moiety. The 2-fluorophenyl substitution on the piperazine ring and the bulky isopropoxy group on the benzamide distinguish it from related analogs.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4S/c1-17(2)30-19-9-7-18(8-10-19)22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)21-6-4-3-5-20(21)23/h3-10,17H,11-16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGQETFCBGKZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

Linking to Benzamide: The sulfonylated piperazine is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a benzamide moiety with an isopropoxy substituent. The synthesis typically involves the following steps:

- Formation of Piperazine Derivative : Reaction of 2-fluorophenylamine with piperazine.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

- Benzamide Coupling : Coupling with 4-isopropoxybenzoyl chloride to form the final product.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptors : The compound may interact with G-protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways.

- Enzymatic Inhibition : It has shown potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.

In Vitro Studies

Several studies have evaluated the biological activity of this compound, particularly focusing on its inhibitory effects on tyrosinase, an enzyme critical for melanin production.

- A study indicated that derivatives similar to this compound exhibited IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibitory potential against tyrosinase .

Case Studies

- Antimelanogenic Effects : In vitro assays on B16F10 melanoma cells demonstrated that compounds related to this structure inhibited melanin production without cytotoxicity. The docking studies suggested effective binding modes within the active site of tyrosinase .

- Inflammatory Pathways : Research has shown that similar piperazine derivatives can modulate pathways related to inflammation, suggesting potential therapeutic applications in conditions characterized by excessive inflammatory responses .

Table 1: Biological Activity Data of Related Compounds

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a complex organic compound with a piperazine ring, a 2-fluorophenyl group, a sulfonyl group, an ethyl chain, and a benzamide moiety with an isopropoxy substituent. Piperazine derivatives, like this compound, are widely used in drugs and demonstrate a broad spectrum of biological and pharmaceutical activity.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Derivative: The initial step is the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

- Sulfonylation: The piperazine derivative then reacts with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

- Linking to Benzamide: The sulfonylated piperazine is coupled with 4-isopropoxybenzoyl chloride in the presence of a base to form the final product.

Industrial production likely involves optimizing these synthetic routes to maximize yield and purity, potentially using automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptors: The compound may interact with G-protein-coupled receptors (GPCRs), which are important in various signaling pathways.

- Enzymatic Inhibition: It has shown the potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.

Potential Applications

While the provided documents don't contain specific applications of this compound, they do refer to related compounds and their potential uses:

- Antimelanogenic Effects: In vitro assays on B16F10 melanoma cells demonstrated that compounds related to this structure inhibited melanin production without cytotoxicity. Docking studies suggested effective binding modes within the active site of tyrosinase.

- Anti-inflammatory Applications: Research has shown that similar piperazine derivatives can modulate pathways related to inflammation, suggesting potential therapeutic applications in conditions characterized by excessive inflammatory responses.

- Neuroprotection: KYN metabolites have garnered significant attention in neurobiology, particularly through their modulation of NMDA receptors .

- NMDA Receptor Antagonism: By the late 1980s, KYNA functioned as a natural antagonist of the NMDA receptor . NMDA receptors play a key role in synaptic plasticity and cognitive functions . This finding opened new research avenues focused on enhancing KYNA’s therapeutic potential, either by modulating its levels or developing synthetic analogs for use in clinical interventions .

- Treatment of Neurological Damage: In research in the early 1990s, researchers further emphasized the neuroprotective effects of KYNA, demonstrating that KYNA’s inhibition of NMDA receptors was instrumental in preventing neurological damage in various experimental models of brain disorders, such as AD and HD .

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Comparison with Similar Compounds

Structural Analog: N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide

Key Differences :

- Fluorophenyl Position : The analog has a 4-fluorophenyl group on the piperazine (para position) versus the target compound’s 2-fluorophenyl (ortho position).

- Benzamide Substituent : The analog uses a methoxy group (smaller, less lipophilic) compared to the target’s isopropoxy group (bulkier, more lipophilic).

- Linker Group : The analog replaces the sulfonyl-ethyl chain with a furan-containing ethyl chain.

Implications :

- The para-fluorophenyl substitution in the analog may enhance receptor binding affinity due to reduced steric hindrance compared to ortho-fluoro .

- The isopropoxy group in the target compound could improve membrane permeability but may reduce aqueous solubility .

| Property | Target Compound | Analog (CAS 877632-03-6) |

|---|---|---|

| Fluorophenyl Position | 2-fluorophenyl (ortho) | 4-fluorophenyl (para) |

| Benzamide Substituent | 4-isopropoxy | 4-methoxy |

| Molecular Weight | Not provided | 423.5 g/mol |

| Linker Group | Sulfonyl-ethyl | Furan-ethyl |

Fluorophenyl Isomerism Challenges

Evidence from fentanyl analogs (e.g., p-fluoro-isobutyrylfentanyl) highlights the critical role of fluorophenyl isomerism in pharmacological and analytical contexts :

- Pharmacological Impact : Ortho-fluoro substitution (as in the target compound) may reduce receptor binding compared to para-fluoro isomers due to steric effects, as seen in opioid receptor affinity studies .

- Analytical Challenges : Differentiating ortho-, meta-, and para-fluorophenyl isomers requires advanced techniques like HPLC-MS or NMR. Misidentification risks are significant, as reported in cases of mislabeled seized drugs .

Substituent Effects on Physicochemical Properties

- Methoxy vs. Isopropoxy : Methoxy groups (as in ’s analog) generally increase solubility compared to isopropoxy, which enhances lipophilicity but may compromise bioavailability.

- Sulfonyl vs. Furan Linkers : Sulfonyl groups improve metabolic stability but may introduce polarity challenges, whereas furan linkers (as in the analog) could enhance π-π interactions in receptor binding .

Research Findings and Trends

Fluorine Position Matters : Para-fluorophenyl analogs (e.g., CAS 877632-03-6) often exhibit higher receptor binding affinity than ortho- or meta-substituted variants, though this depends on the target receptor’s architecture .

Benzamide Substituents Dictate Pharmacokinetics : Bulky groups like isopropoxy may prolong half-life but require formulation adjustments to address solubility limitations .

Synthetic Complexity : The target compound’s sulfonyl-ethyl linker and ortho-fluorophenyl group likely necessitate multi-step synthesis with stringent purification to avoid isomer contamination .

Q & A

Q. What are the recommended synthetic routes for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated approach involves:

- Step 1: Reacting a piperazine derivative (e.g., 4-(2-fluorophenyl)piperazine) with a sulfonyl chloride intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) at reflux (4–5 hours) .

- Step 2: Purification via precipitation (using distilled water) followed by column chromatography.

- Optimization: Adjusting solvent polarity (e.g., acetonitrile vs. DMF) and reaction time to minimize byproducts. Monitor completion via TLC or HPLC.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 6.4–7.1 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- HPLC-PDA: Purity assessment (>95%) with C18 columns and gradient elution (acetonitrile/water) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent aerosol/dust inhalation.

- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers investigate the pharmacological targets of this compound, such as enzyme inhibition or receptor binding?

Methodological Answer:

- Target Screening: Perform in vitro assays (e.g., fluorescence polarization for Bcl-2 inhibitors or kinase assays) to identify binding affinities (IC₅₀ values) .

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with targets like serotonin receptors (5-HT₁A) or apoptosis regulators (Bcl-xL) .

- Orthogonal Validation: Combine surface plasmon resonance (SPR) with cellular assays (e.g., caspase-3 activation) to confirm mechanistic relevance .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitutions) impact biological activity?

Methodological Answer:

- SAR Studies: Synthesize analogs with substituent variations (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) and compare activity in dose-response assays .

- Key Findings:

- Fluorine at the 2-position enhances metabolic stability due to reduced CYP450 interaction.

- Bulkier substituents on the piperazine ring may reduce blood-brain barrier permeability .

Q. How should researchers address contradictory data in studies evaluating this compound’s efficacy?

Methodological Answer:

- Reproducibility Checks: Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .

- Data Triangulation: Combine in vitro results with ex vivo models (e.g., patient-derived xenografts) to confirm therapeutic relevance .

- Purity Reassessment: Use LC-MS to rule out degradation products (e.g., sulfone derivatives from sulfonyl group oxidation) .

Q. What strategies are effective for improving aqueous solubility during formulation studies?

Methodological Answer:

- Co-Solvents: Use PEG-400 or cyclodextrins to enhance solubility without altering stability .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety .

- Nanoparticle Encapsulation: Employ liposomal or PLGA-based carriers for sustained release .

Q. How can stability under physiological conditions be systematically evaluated?

Methodological Answer:

- Stress Testing: Expose the compound to pH gradients (1.2–7.4), elevated temperatures (40°C), and UV light to identify degradation pathways .

- Analytical Monitoring: Track decomposition via HPLC-MS and quantify metabolites (e.g., sulfonic acid derivatives) .

- Accelerated Stability Studies: Store at 25°C/60% RH for 6 months to simulate long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.